Pyrido[2,3-b]pyrazine-2-carboxylic Acid
CAS No.: 914637-60-8
Cat. No.: VC2406262
Molecular Formula: C8H5N3O2
Molecular Weight: 175.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914637-60-8 |
|---|---|
| Molecular Formula | C8H5N3O2 |
| Molecular Weight | 175.14 g/mol |
| IUPAC Name | pyrido[2,3-b]pyrazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H5N3O2/c12-8(13)6-4-10-7-5(11-6)2-1-3-9-7/h1-4H,(H,12,13) |
| Standard InChI Key | MTLXFMCARORZEF-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN=C2N=C1)C(=O)O |
| Canonical SMILES | C1=CC2=NC(=CN=C2N=C1)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Identification
Pyrido[2,3-b]pyrazine-2-carboxylic acid is identified by the CAS Registry Number 914637-60-8. It possesses a molecular formula of C8H5N3O2 and a calculated molecular weight of 175.14 g/mol . The compound represents an important class of nitrogen-containing heterocycles with distinctive chemical reactivity patterns.
Structural Characteristics
The compound features a bicyclic structure consisting of fused pyridine and pyrazine rings with a carboxylic acid group at the 2-position. This unique arrangement contributes to its chemical behavior and potential applications in various fields. The structure can be represented by several notations:
| Representation | Value |
|---|---|
| IUPAC Name | pyrido[2,3-b]pyrazine-2-carboxylic acid |
| InChI | InChI=1S/C8H5N3O2/c12-8(13)6-4-10-7-5(11-6)2-1-3-9-7/h1-4H,(H,12,13) |
| InChI Key | MTLXFMCARORZEF-UHFFFAOYSA-N |
| SMILES | O=C(O)C1=NC2=CC=CN=C2N=C1 |
| Canonical SMILES | C1=CC2=NC(=CN=C2N=C1)C(=O)O |
The nitrogen atoms in the ring system influence the electronic distribution, making this compound interesting for various chemical transformations and applications.
Physical Properties
Appearance and Solubility
Pyrido[2,3-b]pyrazine-2-carboxylic acid typically appears as a solid powder. While specific solubility data is limited in the available research, heterocyclic compounds with carboxylic acid groups often show variable solubility in organic solvents and limited solubility in water, with solubility increasing in basic conditions due to carboxylate formation.
Synthesis Methods
Laboratory Considerations
Synthesis of this compound requires standard laboratory safety precautions:
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Use of protective equipment including glasses, protective clothing, masks, and gloves
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Avoidance of skin contact with reagents
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Proper ventilation or use of a fume hood
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Proper disposal of waste materials to prevent environmental contamination
Spectroscopic Characterization
Characterization of Pyrido[2,3-b]pyrazine-2-carboxylic acid typically involves multiple spectroscopic techniques:
| Technique | Expected Features |
|---|---|
| NMR Spectroscopy | Characteristic signals for aromatic protons and exchangeable carboxylic acid proton |
| IR Spectroscopy | C=O stretching vibration (approximately 1700 cm⁻¹) and O-H stretching of the carboxylic acid group |
| Mass Spectrometry | Molecular ion peak at m/z 175 corresponding to the molecular weight |
| UV-Visible Spectroscopy | Absorption bands due to π-π* transitions in the heterocyclic system |
These spectroscopic characteristics are essential for confirming the identity and purity of the synthesized compound.
Chemical Reactivity
Functional Group Reactivity
The carboxylic acid group at the 2-position is capable of typical carboxylic acid reactions, including:
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Esterification with alcohols
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Amide formation with amines
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Reduction to alcohols or aldehydes
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Salt formation with bases
The nitrogen atoms in the ring system can participate in coordination with metal ions, hydrogen bonding, and nucleophilic reactions, contributing to the compound's diverse chemical behavior.
Electrochemical Properties
Similar compounds have shown interesting electrochemical properties and have been utilized in electrochemical sensing of DNA. The heterocyclic ring system can facilitate intramolecular charge transfer transitions, which may contribute to the compound's potential applications in electrochemical studies.
Biological Activities and Applications
| Biological Activity | Description |
|---|---|
| Antimicrobial | Activity against various bacterial strains, including potential for antimycobacterial applications |
| Anticancer | Inhibitory effects on various cancer cell lines through diverse mechanisms |
| Anti-inflammatory | Modulation of inflammatory pathways and mediators |
| Enzyme Inhibition | Potential as inhibitors of various enzymes, including kinases |
These activities make the pyrido[2,3-b]pyrazine scaffold valuable in medicinal chemistry research.
Research Applications
The compound serves as an important building block in the synthesis of more complex heterocyclic molecules with potential applications in:
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Medicinal chemistry and drug discovery
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Development of fluorescent materials and sensors
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Material science applications for specialized electronic components
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Catalysis and coordination chemistry due to its nitrogen-containing ring system
Comparative Analysis with Related Compounds
Isomeric Forms
Several isomeric forms of pyrido[2,3-b]pyrazine carboxylic acids exist, differing in the position of the carboxylic acid group:
| Compound | CAS Number | Distinguishing Features |
|---|---|---|
| Pyrido[2,3-b]pyrazine-2-carboxylic acid | 914637-60-8 | Carboxylic acid at 2-position |
| Pyrido[2,3-b]pyrazine-6-carboxylic acid | 893723-33-6 | Carboxylic acid at 6-position |
| Pyrido[2,3-b]pyrazine-7-carboxylic acid | 893723-49-4 | Carboxylic acid at 7-position |
These positional isomers may exhibit different physical properties, chemical reactivity patterns, and biological activities due to the varied spatial arrangement of functional groups .
Structural Derivatives
Several structural derivatives are based on the pyrido[2,3-b]pyrazine scaffold:
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3-oxo-4H-pyrido[2,3-b]pyrazine-2-carboxylic acid (CAS: 35188-04-6)
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6-amino-3-hydroxy-pyrido[2,3-b]pyrazine-2-carboxylic acid (CAS: 874493-62-6)
These derivatives contain additional functional groups that modify their properties and potential applications in research and development .
Current Research and Future Directions
Medicinal Chemistry Applications
Current research is exploring the potential of pyrido[2,3-b]pyrazine derivatives in various therapeutic areas:
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Development of antimicrobial agents with activity against resistant strains
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Investigation of anticancer properties through various mechanisms
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Exploration of anti-inflammatory and immunomodulatory effects
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Design of enzyme inhibitors for various therapeutic targets
Material Science Applications
The pyrido[2,3-b]pyrazine scaffold shows promise in material science applications:
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Development of compounds with nonlinear optical (NLO) technological applications
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Creation of materials with tunable fluorescent properties
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Design of sensors for biological and chemical detection
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Development of electroactive materials for various electronic applications
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